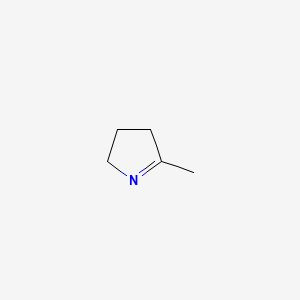
2-Methyl-1-pyrroline
Cat. No. B1218662
Key on ui cas rn:
872-32-2
M. Wt: 83.13 g/mol
InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09050345B2
Procedure details


The commercially available methyl 3-chloro-1H-pyrrole-2-carboxylate (1.50 g, 94.0%, yellow solid) was synthesized according to Fang et al., J. Med. Chem., 53:7967-7978 (2010) using 2-methyl-1-pyrroline (0.831 g, 10.0 mmol, commercial), NCS (10.7 g, 80.0 mmol) and NaOMe in MeOH (3M, 20 mL, 60.0 mmol). LCMS Condition B-41: retention time 1.71 min, [M+1]=160.10. 1H NMR (400 MHz, CDCl3) δ 3.90 (s, 3H), 6.25 (t, J=3.0 Hz, 1H), 6.86 (t, J=3.0 Hz, 1H), 9.17 (br s, 1H).


Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
94%
Identifiers


|
REACTION_CXSMILES
|
C[C:2]1[CH2:6][CH2:5][CH2:4][N:3]=1.C1C(=O)N([Cl:14])C(=O)C1.[CH3:15][O-:16].[Na+].[CH3:18][OH:19]>>[Cl:14][C:6]1[CH:5]=[CH:4][NH:3][C:2]=1[C:15]([O:19][CH3:18])=[O:16] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.831 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Step Three
|
Name
|
NaOMe
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(NC=C1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
